ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Description
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a coumarin derivative featuring a 4-chlorophenyl substituent at position 3 of the chromen-2-one core and an ethyl propanoate ester at position 6. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The ethyl propanoate ester at position 7 may improve solubility and bioavailability compared to simpler esters or carboxylic acid derivatives .
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-19(22)12(2)25-16-9-6-14-10-17(20(23)26-18(14)11-16)13-4-7-15(21)8-5-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOHJAJZRPVFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the reaction of 7-hydroxy-4-chlorocoumarin with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The general reaction scheme is as follows:
- Dissolve 7-hydroxy-4-chlorocoumarin and ethyl 2-bromoacetate in dry acetone.
- Add potassium carbonate to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to intercalate into DNA or interact with cellular proteins can contribute to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromen-2-one Core
The structural analogs differ in substituent type, position, and ester/acid functional groups. Key examples include:
Table 1: Structural and Molecular Comparisons
Key Observations:
Electronic Effects: The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions compared to the nitro-substituted analog .
Functional Group Impact: Replacement of the ethyl propanoate ester with an acetic acid group (as in 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid) decreases molecular weight by ~130 g/mol, likely reducing lipophilicity and altering pharmacokinetics . The propanoic acid derivative (2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid) introduces an additional chlorine and ethyl group, increasing molecular weight and possibly enhancing binding affinity in biological systems .
Purity and Analytical Data
- Purity Standards :
- Spectroscopic Data :
- IR and UV-Vis spectra for coumarin derivatives typically show strong absorption bands at ~300–350 nm due to the conjugated chromen-2-one system .
Biological Activity
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure is characterized by a chromen-7-yl moiety linked to a propanoate group through an ether bond. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin, followed by esterification with ethyl bromoacetate. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting cell cycle regulation and inducing apoptosis in various cancer cell lines.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for the transcription of inflammatory genes .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Assays : this compound showed dose-dependent inhibition of cell growth in various cancer cell lines, including breast and colon cancers.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis markers, including annexin V positivity and caspase activation, indicating its potential as an anticancer agent .
Case Studies
- Case Study on Inflammation : A study examining the effects of this compound in a murine model of arthritis demonstrated a significant reduction in joint swelling and histological signs of inflammation compared to control groups. The treatment group showed lower levels of inflammatory markers in serum samples.
- Cancer Cell Line Study : In vitro studies using human breast cancer cells (MCF-7) treated with varying concentrations of the compound revealed a marked decrease in cell viability and an increase in apoptotic cells, suggesting its potential for therapeutic use against breast cancer .
Data Summary Table
Q & A
Q. What are the established synthetic routes for ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves a nucleophilic substitution reaction. A common route reacts 7-hydroxy-3-(4-chlorophenyl)coumarin with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reactivity.
- Temperature control : Reflux (~80°C) ensures sufficient energy for substitution.
- Purification : Column chromatography or recrystallization (using ethanol/water) enhances purity .
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) can accelerate reaction rates.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for CH₂CH₃) and chromen carbonyl (δ ~160 ppm for C=O) .
- IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen C=O) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 387.07 (C₂₀H₁₆ClO₅⁺) .
Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies programmed cell death .
- Cell cycle analysis : Propidium iodide staining identifies phase-specific arrest (e.g., G1/S) .
- Key parameters : IC₅₀ values, selectivity index (vs. normal cells like HEK293), and dose-response curves .
Advanced Research Questions
Q. How do substituents on the chromen core influence biological activity, and what SAR studies exist for derivatives?
Structural modifications significantly impact efficacy:
SAR studies highlight that electron-withdrawing groups (e.g., Cl at 3-position) increase DNA intercalation, while bulky esters (e.g., ethyl propanoate) enhance membrane permeability .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from experimental variables:
- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and culture conditions .
- Compound purity : Validate via HPLC and NMR to exclude impurities .
- Assay protocols : Harmonize protocols (e.g., fixed incubation time, serum-free media) .
- Data normalization : Include positive controls (e.g., doxorubicin) and normalize to cell viability .
Q. How does X-ray crystallography using SHELX software determine molecular conformation and intermolecular interactions?
- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths/angles .
- SHELX workflow :
- SHELXD : Phasing via direct methods.
- SHELXL : Refinement with anisotropic displacement parameters.
- Validation : Check for R-factor (<5%) and electron density maps .
- Key insights : Hydrogen bonding (e.g., ester O⋯H–O chromen) stabilizes crystal packing .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., DNA gyrase)?
- Molecular docking (AutoDock Vina) : Simulates binding to DNA gyrase (PDB: 1KZN), identifying key residues (e.g., Asp73, Glu50) .
- MD simulations (GROMACS) : Assesses complex stability over 100 ns, calculating RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Maps essential features (e.g., hydrophobic chromen core, H-bond acceptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
